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Compound of Interest

Compound Name: 2-Bromo-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1283675

Technical Guide: 2-Bromo-6-(pyrrolidin-1-
yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-(pyrrolidin-1-
yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and
drug discovery. The document details the compound's chemical properties, provides a detailed
experimental protocol for its synthesis, and summarizes its applications as a versatile
intermediate for the development of novel therapeutic agents. This guide is intended to serve
as a valuable resource for professionals engaged in synthetic organic chemistry and
pharmaceutical research.

Core Compound Properties

2-Bromo-6-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative. The structure
incorporates a pyridine ring, which is a common scaffold in many biologically active
compounds, a bromine atom that serves as a versatile handle for cross-coupling reactions
(e.g., Suzuki, Buchwald-Hartwig, Sonogashira), and a pyrrolidine moiety, a saturated five-
membered nitrogen heterocycle frequently found in pharmaceuticals.[1] This combination of
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functional groups makes it a valuable intermediate for creating diverse chemical libraries for
high-throughput screening.

Molecular Structure:
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Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 230618-41-4 [21[3]
Molecular Formula CoH11BrN2 [2][3]
Molecular Weight 227.10 g/mol [3]
SMILES (B:1CCN(C1)CZ=NC(=CC=C2) -

r

HZOWJDJNPISFJC-
InChl Key N/A
UHFFFAOYSA-N

Table 2: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.lookchem.com/casno230618-41-4.html
https://www.chemscene.com/product/230618-41-4.html
https://www.lookchem.com/casno230618-41-4.html
https://www.chemscene.com/product/230618-41-4.html
https://www.chemscene.com/product/230618-41-4.html
https://www.chemscene.com/product/230618-41-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

Melting Point 86 °C [2]

Boiling Point 335.5 °C at 760 mmHg [2]

Density 1.48 g/cm3 [2]

Flash Point 156.7 °C [2]

LogP 2.4443 [3]

Topological Polar Surface Area

(TPSA) 16.13 A2 [3]

Storage Temperature 2-8°C, Protect from light [2][3]
Synthesis

The synthesis of 2-Bromo-6-(pyrrolidin-1-yl)pyridine is typically achieved via a nucleophilic
aromatic substitution reaction. The key starting materials are 2,6-dibromopyridine and
pyrrolidine. In this reaction, one of the bromine atoms on the pyridine ring is displaced by the
secondary amine of the pyrrolidine. The reaction is often performed under elevated
temperature and pressure to facilitate the substitution.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution

This protocol is adapted from the synthesis of structurally similar 2-bromo-6-
alkylaminopyridines.

Materials:

2,6-Dibromopyridine

Pyrrolidine

A suitable solvent (e.g., ethanol, or neat)

Pressure tube or sealed vessel rated for high temperatures and pressures
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Sodium hydroxide (for workup)

Dichloromethane or Ethyl Acetate (for extraction)

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Silica gel for column chromatography

Procedure:

In a thick-walled pressure tube equipped with a magnetic stir bar, combine 2,6-
dibromopyridine (1.0 eq).

Add an excess of pyrrolidine (e.g., 2-5 eq). Using pyrrolidine as the limiting reagent is also
possible if it is more valuable, but an excess of the amine is common to drive the reaction.
The reaction can be run neat or with a solvent like ethanol.

Seal the pressure tube securely.

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring for
12-24 hours. Caution: This reaction generates high pressure and must be conducted in an
appropriate, properly sealed pressure vessel behind a blast shield.

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by taking
aliquots from a cooled reaction mixture.

Upon completion, cool the reaction vessel to room temperature.

If a solvent was used, concentrate the mixture under reduced pressure. If run neat, proceed
to the next step.

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate and
wash with a basic aqueous solution (e.g., 1M NaOH) to remove any unreacted starting
material and protonated amine, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.
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» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-Bromo-6-(pyrrolidin-
1-yl)pyridine.

Spectroscopic Data

While direct experimental spectroscopic data for 2-Bromo-6-(pyrrolidin-1-yl)pyridine is not
readily available in the cited literature, data from closely related analogues can provide an
excellent estimation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the *H and 3C NMR data for 2-Bromo-6-ethylaminopyridine, a
close structural analogue. The chemical shifts for the pyridine ring protons and carbons are
expected to be very similar for 2-Bromo-6-(pyrrolidin-1-yl)pyridine.

Table 3: NMR Data for Analogue 2-Bromo-6-ethylaminopyridine in CDCls
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Chemical Shift o Coupling _
1H NMR Multiplicity Assignment
(ppm) Constant (Hz)
1.22 triplet -CHs
3.23 quartet -CH2-
4.61 singlet (broad) N-H
6.27 doublet Pyridine H-5
6.71 doublet Pyridine H-3
7.25 triplet Pyridine H-4
Chemical Shift )
13C NMR Assignment
(ppm)
14.67 -CHs
37.05 -CH2-
104.17 Pyridine C-3
115.60 Pyridine C-5
Pyridine C-2 (C-
127.14
Br)
139.67 Pyridine C-4
Pyridine C-6 (C-
158.94

N)

For the pyrrolidine moiety in the target compound, typical chemical shifts are approximately 1.9
ppm for the -protons (-CH2-CHz-N) and 3.5 ppm for the a-protons (-CH2-N).

Applications in Drug Discovery

2-Bromo-6-(pyrrolidin-1-yl)pyridine is primarily utilized as a versatile building block in the
synthesis of more complex molecules for drug discovery programs. Its bifunctional nature
allows for selective and sequential reactions.
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e Cross-Coupling Reactions: The bromo group at the 2-position is an excellent handle for
introducing a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl groups) via metal-
catalyzed cross-coupling reactions. This allows for rapid diversification of the core structure.

o Scaffold for Library Synthesis: The compound serves as a valuable starting point for the
creation of compound libraries. These libraries can be screened against various biological
targets, such as kinases, G-protein coupled receptors (GPCRS), and enzymes, to identify
new hit compounds.

The logical workflow for employing a building block like 2-Bromo-6-(pyrrolidin-1-yl)pyridine in
a drug discovery context is outlined in the diagram below.
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Caption: Drug discovery workflow utilizing a versatile building block.
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This workflow illustrates how a foundational molecule like 2-Bromo-6-(pyrrolidin-1-yl)pyridine
is used to generate a library of diverse compounds, which are then screened to identify hits.
These hits undergo rigorous optimization of their biological activity and pharmaceutical
properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to produce a
lead compound, which may eventually advance to a preclinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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